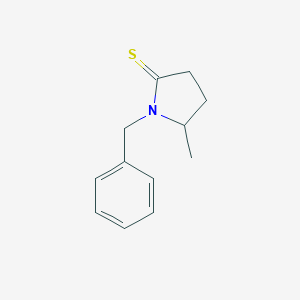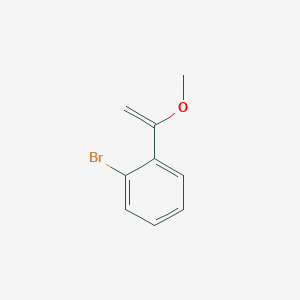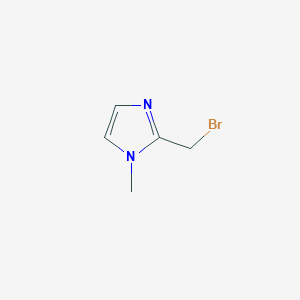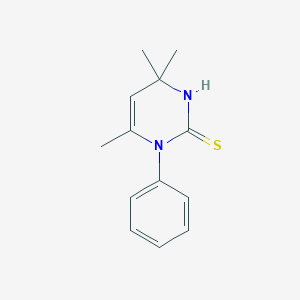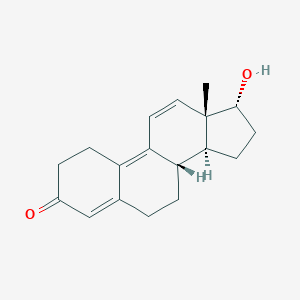
Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
Descripción general
Descripción
“Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate” is an organic compound with the molecular formula C8H8N2O2S2 . It is also known by its IUPAC name "methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate" .
Synthesis Analysis
The compound can be prepared by the reaction of bis(methylthio)methylenepropanedinitrile with methyl thioglycolate followed by dimethyl acetylenedicarboxylate (DMAD) in the presence of potassium carbonate in dimethyl sulfoxide .Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate” includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with an amino group, a cyano group, a methylthio group, and a carboxylate group .Chemical Reactions Analysis
The compound has been used in the synthesis of polyfunctionalized quinolines. In one reaction, it was reacted with dimethyl acetylenedicarboxylate (DMAD) to give a polyfunctionalized quinoline .Physical And Chemical Properties Analysis
The compound is a cream-colored powder with a melting point between 202.0-211.0°C . Its molecular weight is 197.24 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a compound that has garnered attention due to its unique structure and potential applications in various fields of chemical research. One key area of interest is in the synthesis and properties of related thiophene derivatives, which are known for their diverse chemical reactivity and biological activity. Research integrates data on synthesis methods, chemical reactivity, and biological activities of thiophene compounds, highlighting the potential for creating functionalized derivatives with specific electron-donating or electron-withdrawing groups. These chemical transformations often maintain the integrity of the thiophene ring, distinguishing these compounds from others in the chromone system, and opening up avenues for exploring their use in medicinal chemistry and material science (Sosnovskikh, 2018).
Biological Activity and Carcinogenicity Studies Another dimension of research focuses on evaluating the biological activities and potential carcinogenicity of thiophene analogues. Studies have synthesized and assessed thiophene derivatives of known carcinogens for their in vitro carcinogenic potential. This research is crucial for understanding the structural and chemical determinants that influence the biological activities and safety profiles of thiophene-based compounds, including derivatives of methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. The outcomes of such studies provide insights into the risk assessment and design of safer chemical entities (Ashby et al., 1978).
Advancements in Heterocyclic Compound Synthesis Further investigation into the reactivity of similar compounds has led to advancements in the synthesis of heterocyclic compounds. The versatility of these compounds as building blocks for synthesizing a wide range of heterocycles demonstrates the significant role they play in developing new materials and drugs. This research underlines the importance of understanding the chemical behavior of thiophene derivatives to exploit their potential in creating innovative compounds with desirable properties (Gomaa & Ali, 2020).
Exploring Reactivity and Antioxidant Activity The exploration of the chemical transformations and pharmacological activities of triazole-thione derivatives, which share similarities with thiophene compounds in terms of reactivity and potential for functionalization, highlights the broad applicability of these compounds in pharmaceutical research. This includes their comparison with biogenic amino acids and investigation into their antioxidant and antiradical activities, providing a foundation for further medicinal chemistry explorations (Kaplaushenko, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c1-12-7(11)6-5(10)4(3-9)8(13-2)14-6/h10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXBCNWDAJLZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)SC)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381025 | |
| Record name | Methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate | |
CAS RN |
129332-45-2 | |
| Record name | Methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

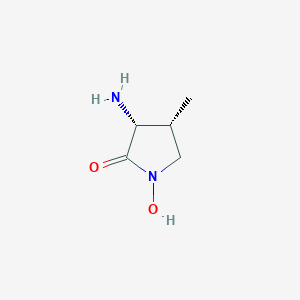
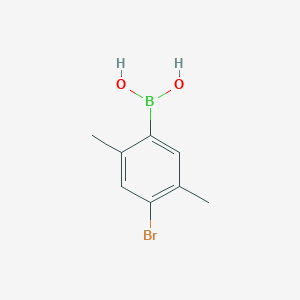
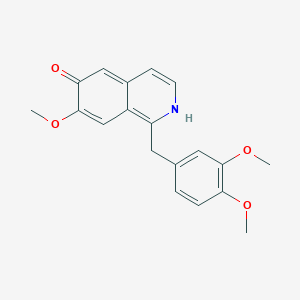
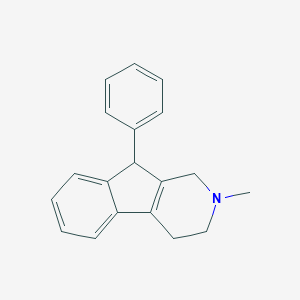
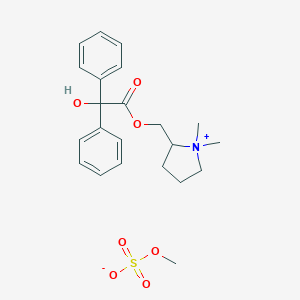
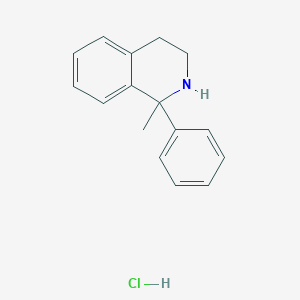
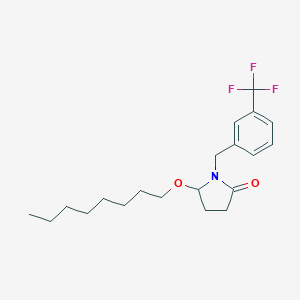
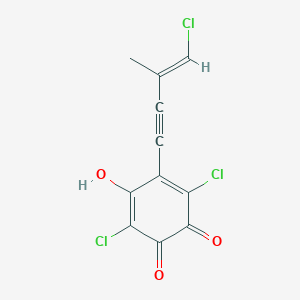
![(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one](/img/structure/B164634.png)
